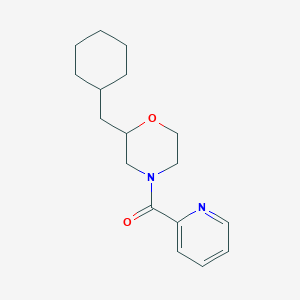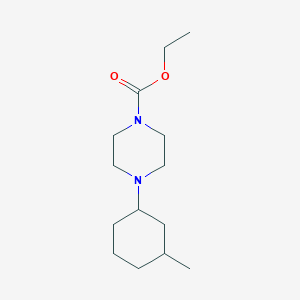![molecular formula C21H25N3O3 B6017910 N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B6017910.png)
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide, also known as AMG 517, is a small molecule antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of pain, inflammation, and other related disorders.
作用機序
The TRPV1 ion channel is a non-selective cation channel that is activated by various stimuli such as heat, capsaicin, and protons. When activated, the TRPV1 channel allows the influx of calcium ions into the cell, which leads to the release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP). These neurotransmitters are involved in the transmission of pain signals in the body. N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide 517 blocks the TRPV1 channel by binding to a specific site on the channel, which prevents the influx of calcium ions into the cell and the release of neurotransmitters.
Biochemical and Physiological Effects
This compound 517 has been shown to reduce pain and inflammation in various animal models. It has also been shown to reduce hyperalgesia and allodynia, which are common symptoms of chronic pain. Additionally, this compound 517 has been shown to have a long duration of action, which makes it a potential candidate for the development of long-acting pain medications.
実験室実験の利点と制限
The main advantage of using N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide 517 in lab experiments is its potency and selectivity for the TRPV1 ion channel. This allows for precise modulation of pain and inflammation in animal models. However, the main limitation of using this compound 517 is its solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for the study of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide 517. One potential direction is the development of long-acting formulations of this compound 517 for the treatment of chronic pain. Another potential direction is the study of this compound 517 in combination with other pain medications to improve efficacy and reduce side effects. Additionally, the study of this compound 517 in various animal models of pain and inflammation can provide further insight into its mechanism of action and potential therapeutic applications.
Conclusion
This compound 517 is a small molecule antagonist of the TRPV1 ion channel that has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of pain, inflammation, and other related disorders. Its potency and selectivity for the TRPV1 channel make it a promising candidate for the development of long-acting pain medications. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound 517.
合成法
The synthesis of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide 517 involves the reaction of 4-(4-acetyl-1-piperazinyl)aniline with 2-(2-methylphenoxy)acetic acid in the presence of a coupling agent such as diisopropylcarbodiimide (DIC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified through recrystallization to obtain a pure form of this compound 517.
科学的研究の応用
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide 517 has been extensively studied for its potential therapeutic applications in the treatment of pain, inflammation, and other related disorders. It has been shown to be a potent antagonist of the TRPV1 ion channel, which is involved in the transmission of pain signals in the body. By blocking the TRPV1 channel, this compound 517 can reduce pain and inflammation in various animal models.
特性
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-16-5-3-4-6-20(16)27-15-21(26)22-18-7-9-19(10-8-18)24-13-11-23(12-14-24)17(2)25/h3-10H,11-15H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEUGHCESCEYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-2-[(2,3,5-trimethylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B6017837.png)
![2-[3-({[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)-1H-indol-1-yl]acetamide](/img/structure/B6017844.png)


![2-(4-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenoxy)acetamide](/img/structure/B6017860.png)
![4-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6017872.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-[2-(3-methoxyphenyl)ethyl]piperidine](/img/structure/B6017880.png)
![(4-chloro-2-methylphenyl){1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6017885.png)
![3-[(4-{4-[(3-methoxy-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)carbonyl]pyridine](/img/structure/B6017893.png)

![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-3,4-dimethoxybenzenesulfonohydrazide](/img/structure/B6017903.png)


![4-[4-(methylthio)benzoyl]-2-(2-phenylethyl)morpholine](/img/structure/B6017920.png)